molecular formula C9H13ClFNS B1449277 2-((4-fluorophenyl)thio)-N-methylethan-1-amine hydrochloride CAS No. 1864015-54-2

2-((4-fluorophenyl)thio)-N-methylethan-1-amine hydrochloride

Cat. No. B1449277
M. Wt: 221.72 g/mol
InChI Key: RVBKKUROMSHOOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenylthio)-N-methylethan-1-amine hydrochloride (2F-MEPHCl) is a novel compound that has been studied for its potential applications in various scientific research fields. It is a derivative of the widely studied compound N-methylethan-1-amine (MEPH). 2F-MEPHCl is a monoamine reuptake inhibitor (MARI), meaning it functions as a neurotransmitter reuptake inhibitor, blocking the reuptake of serotonin, norepinephrine, and dopamine in the brain. This inhibition has been found to have effects on a variety of physiological and biochemical processes.

Scientific Research Applications

Antibacterial Activity

  • A study on a similar compound, N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, revealed its in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum (Uwabagira, Sarojini, & Poojary, 2018).

Anti-Influenza Virus Activity

  • Synthesis of tricyclic compounds with a unique amine moiety, including 1-(1-azabicyclo[3.3.0]octan-5-yl)-1-(4-fluorophenyl)-1-(2-tricyclo[3.3.1.1(3.7)]decyl)methan-1-ol hydrochloride, showed potent anti-influenza A virus activity (Oka et al., 2001).

Electrophilic Amination

  • Research on the electrophilic amination of 4-fluorophenol with diazenes indicated a complete removal of the fluorine atom and introduction of the chlorine atom, highlighting potential applications in chemical synthesis (Bombek, Požgan, Kočevar, & Polanc, 2004).

Chemical Synthesis

  • The synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride from 2-bromo-1-(2-fluorophenyl)-1-propanone showcases the potential use in chemical synthesis (Tan Bin, 2010).

Anion Exchange Polymer Electrolytes

  • Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes were synthesized via activated fluorophenyl-amine reaction, indicating potential application in material science (Kim, Labouriau, Guiver, & Kim, 2011).

Crystal Structure Analysis

  • The crystal structure of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone was reported, contributing to the understanding of heterocyclic compounds in material science and pharmaceuticals (Nagaraju et al., 2018).

Antimicrobial Activities

  • Synthesis of eperezolid-like molecules from 3-fluoro-4-(4-phenylpiperazin-l-yl)aniline, including Schiff bases and thiourea derivatives, revealed high anti-Mycobacterium smegmatis activity (Yolal et al., 2012).

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNS.ClH/c1-11-6-7-12-9-4-2-8(10)3-5-9;/h2-5,11H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBKKUROMSHOOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCSC1=CC=C(C=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-fluorophenyl)thio)-N-methylethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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